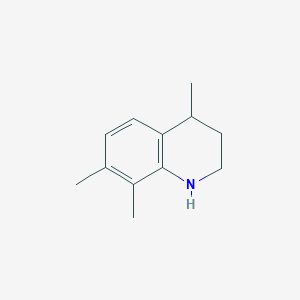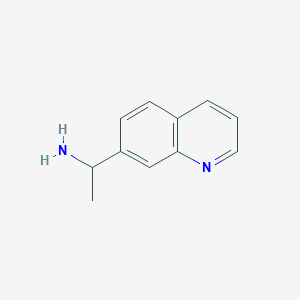
3-Chloro-4-methylisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-4-methylisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The compound’s molecular formula is C10H8ClN, and it has a molecular weight of 177.63 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methylisoquinoline can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with aldehydes or ketones under acidic conditions. For example, the Skraup synthesis is a well-known method for synthesizing quinoline derivatives, including isoquinolines . This method involves the use of glycerol, sulfuric acid, and an oxidizing agent to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of catalysts, such as clay or other recyclable materials, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methylisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Amine derivatives.
Substitution: Hydroxyisoquinoline or aminoisoquinoline derivatives.
Scientific Research Applications
3-Chloro-4-methylisoquinoline has a broad range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-methylisoquinoline involves its interaction with specific molecular targets and pathways. For example, some derivatives of isoquinoline have been shown to inhibit protein kinases, which play a crucial role in cell signaling and cancer progression . The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A structurally related compound with a benzene ring fused to a pyridine nucleus.
Isoquinoline: The parent compound of 3-Chloro-4-methylisoquinoline, with a similar structure but without the chloro and methyl substituents.
Uniqueness
This compound is unique due to the presence of both chloro and methyl substituents on the isoquinoline ring. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-chloro-4-methylisoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-9-5-3-2-4-8(9)6-12-10(7)11/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDJNUIWNJLXEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC2=CC=CC=C12)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-[(Z)-methoxyiminomethyl]phenyl]boronic acid](/img/structure/B11912499.png)
![[1,3]Dioxolo[4,5-b]quinoxaline](/img/structure/B11912503.png)





![4-Amino-5h-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B11912532.png)

![7-Chloropyrido[3,4-b]pyrazin-5-amine](/img/structure/B11912540.png)
![8-Amino-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B11912549.png)

![Spiro[cyclopentane-1,2'-imidazo[4,5-b]pyridine]](/img/structure/B11912563.png)

